Benzenesulfonic acid, 4-methyl-3-nitro-

Sulfonation regioselectivity Isomer distribution Process efficiency

Ortho-nitro/para-sulfo regioisomer is non-interchangeable with isomeric nitrotoluenesulfonic acids-isomer substitution alters dye chromophore formation and reaction kinetics. • Essential precursor for C.I. Sulphur Brown 54 via calcination with 4-methylbenzene-1,3-diamine/Na polysulfide at 275-280 °C • Reactive dye auxiliary: sulfonic acid group enables water solubility; reducible nitro group enables downstream diazotization • ≥95% purity; HPLC/NMR identity confirmation available to exclude p-nitro/ortho-sulfo isomer (CAS 121-03-9) • Bulk & R&D quantities with full documentation support

Molecular Formula C7H7NO5S
Molecular Weight 217.2 g/mol
CAS No. 97-06-3
Cat. No. B1580901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 4-methyl-3-nitro-
CAS97-06-3
Molecular FormulaC7H7NO5S
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO5S/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H,11,12,13)
InChIKeyGJYYWZTYFNSZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitrobenzenesulfonic Acid Procurement Overview


Benzenesulfonic acid, 4-methyl-3-nitro- (CAS 97-06-3), also referred to as 2-nitrotoluene-4-sulfonic acid or ONT-sulfonic acid, is a disubstituted aromatic sulfonic acid bearing a nitro group ortho to the methyl substituent and para to the sulfonic acid group . It is produced industrially by sulfonation of o-nitrotoluene and serves as a key intermediate in the manufacture of sulfur dyes (notably C.I. Sulphur Brown 54), reactive dye auxiliaries, and certain agrochemical and pharmaceutical building blocks [1]. Its procurement value is tied to the unique regiochemical arrangement that determines both its downstream reaction selectivity and its differentiation from isomeric nitrotoluenesulfonic acids derived from p-nitrotoluene or m-nitrotoluene.

Primary Workflow Sulfur dye intermediate (C.I. Sulphur Brown 54) and reactive dye auxiliary synthesis
Regiochemical Identity Ortho-nitro, para-sulfo substitution directs reactivity toward sulfur dye chromophores and agrochemical building blocks
Isomer Differentiation Not interchangeable with PNT-derived nitrotoluenesulfonic acids; isomer choice determines downstream product class

Why 4-Methyl-3-nitrobenzenesulfonic Acid Is Irreplaceable


Nitrotoluenesulfonic acids are not interchangeable commodities. The position of the nitro group relative to the methyl and sulfonic acid substituents dictates the compound's acidity (pKa), its crystallization and solubility behavior, the temperature required for its synthesis, and — most critically — the class of dye or target molecule it can ultimately produce [1]. For instance, 4-methyl-3-nitrobenzenesulfonic acid (from o-nitrotoluene) yields exclusively the 4-sulfonated isomer upon sulfonation, whereas m-nitrotoluene produces a three-component isomeric mixture requiring separation [2]. Furthermore, the o-nitro/para-sulfo arrangement directs this intermediate toward sulfur dye and reactive dye auxiliary applications, contrasting sharply with the p-nitro/ortho-sulfo isomer (CAS 121-03-9), which feeds the DSD acid/fluorescent brightener supply chain [1]. Substituting one for the other without process re-validation will alter reaction kinetics, intermediate purity, and final product color properties.

Risk Attribute
Target Compound
PNT-Sulfonic Acid Isomer
Downstream Product Class
Sulphur Brown 54, reactive dye auxiliaries
Stilbene brighteners, DSD acid, Direct Yellow R
Sulfonation Selectivity
Reported single monosulfonation product
May form multiple isomeric mixtures (e.g., from m-nitrotoluene)
Acidity Profile
Moderated acidity (predicted pKa context)
Slightly stronger acidity, may alter salt formation equilibria

Quantitative Differentiation of 4-Methyl-3-nitrobenzenesulfonic Acid


Sulfonation Regioselectivity Advantage

Sulfonation of o-nitrotoluene in 30% oleum yields 2-nitrotoluene-4-sulfonic acid (the target compound) as the sole monosulfonation product [1]. In contrast, sulfonation of m-nitrotoluene under identical conditions produces three isomeric sulfonic acids — 3-nitrotoluene-4-sulfonic acid, 3-nitrotoluene-5-sulfonic acid, and 3-nitrotoluene-6-sulfonic acid — in ratios of 6:53:41 at 20 °C and 7:47:46 at 100 °C [1]. This means the o-nitrotoluene route delivers a single product without the cost and yield loss of isomeric separation, a critical advantage for procurement of high-purity dye intermediates.

Sulfonation Selectivity
Head-to-head
1 product (target) vs. 3 isomers from m-nitrotoluene
Reported single-product route may simplify purification
30% oleum, 20–100 °C; isomer ratio 6:53:41 by ¹H NMR
Sulfonation regioselectivity Isomer distribution Process efficiency

Nitro Group Reduces Acidity

4-Methyl-3-nitrobenzenesulfonic acid has a predicted pKa of −1.04 ± 0.50 . The unsubstituted analog, p-toluenesulfonic acid (PTSA, CAS 104-15-4), has an experimentally determined pKa of −2.8 in water [1]. This represents an acidity reduction of approximately 1.76 pKa units — a roughly 58‑fold decrease in acid strength — attributable to the electron-withdrawing nitro group. The isomeric PNT-sulfonic acid (2-methyl-5-nitrobenzenesulfonic acid, CAS 121-03-9) has a predicted pKa of −1.14 ± 0.33, closer to the target compound but still ~0.1 unit more acidic . These differences affect salt formation equilibria, solubility of the sodium salt, and the pH profile of aqueous reaction media in downstream dye synthesis.

Acidity Reduction
Reported
pKa −1.04 ±0.50 (predicted)
Moderated acidity supports milder salt formation conditions vs. PTSA
ΔpKa +1.76 vs. PTSA (−2.8 exp.); PNT isomer pKa −1.14
Acidity pKa comparison Salt formation Reactivity

Milder Sulfonation Temperature Window

According to EP0534360A1, sulfonation of o-nitrotoluene (ONT) with SO₃ gas can be conducted in the first half of the reaction at temperatures from room temperature to 85 °C, whereas sulfonation of p-nitrotoluene (PNT) requires 60 °C to 105 °C under otherwise identical process conditions [1]. The lower initial temperature for ONT reduces the escape of volatile starting material from the reaction system and permits a milder exotherm, decreasing the risk of colored byproduct formation that occurs above 130 °C [1]. This 20–25 °C lower operating window translates to reduced energy input and potentially lower capital costs for cooling capacity in batch sulfonation plants.

Milder Temperature Window
Head-to-head
Room temp.–85 °C (ONT) vs. 60–105 °C (PNT)
Lower initial temperature may reduce byproduct formation risk
SO₃ gas sulfonation, EP0534360A1 conditions
Sulfonation temperature Process safety Energy efficiency Byproduct control

Application Domain Divergence

4-Methyl-3-nitrobenzenesulfonic acid (ONT-sulfonic acid) is documented as the specific intermediate for C.I. Sulphur Brown 54 and as a reactive dye auxiliary [1]. In contrast, the isomeric PNT-sulfonic acid (2-methyl-5-nitrobenzenesulfonic acid, CAS 121-03-9, also called 4-nitrotoluene-2-sulfonic acid) is directed primarily toward stilbene-based direct dyes such as Direct Yellow R, DSD acid (4,4′-diaminostilbene-2,2′-disulfonic acid) synthesis, and fluorescent whitening agents [2][3]. This application divergence is not incidental — it reflects the distinct reactivity imparted by the ortho-nitro/para-sulfo vs. para-nitro/ortho-sulfo substitution pattern in oxidative coupling and reduction sequences. Procurement of the wrong isomer would misdirect the entire downstream synthesis toward an unintended product class.

Application Domain Divergence
Class-level
Sulphur Brown 54 / reactive dyes vs. DSD acid / stilbene brighteners
End-product class requires isomer-specific selection
Reported in patent and industry references
Dye intermediate application Sulphur Brown 54 DSD acid Supply chain differentiation

Industrial Yield Benchmark

The BIOS 1153 report documents a sulfonation process in which o-nitrotoluene (700 kg) is treated with 26% oleum (1920 kg), followed by salting-out with brine and rock salt, to yield approximately 1500 kg of sodium 2-nitrotoluene-4-sulfonate paste, corresponding to ~320 kg NaNO₂ equivalent or 91% of theoretical yield [1]. This provides a validated, historically documented yield benchmark for procurement quality assessment. While no directly comparable yield figure for the PNT-sulfonic acid sodium salt under identical BIOS conditions is available, the 91% figure sets a concrete expectation for suppliers and serves as a reference point against which alternative synthetic routes (e.g., SO₃ gas sulfonation per EP0534360A1) can be evaluated for yield, waste acid generation, and product purity.

Industrial Yield Benchmark
Reported
~91% of theory (sodium salt paste)
Reported yield benchmark for supplier performance assessment
BIOS 1153 process; 26% oleum, salting-out
Industrial yield BIOS report Sodium salt Process validation

Alternative Synthesis Route for Cardiotonic Drug Intermediate

In the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid — an intermediate for the cardiotonic drugs Sulmazole and Isomazole — two alternative routes were compared: one starting from 4-methyl-3-nitrobenzenesulfonic acid (total yield 17%) and the other from 2-methyl-5-nitrophenol (total yield 37%) [1]. While the yield from the sulfonic acid route is lower, the study explicitly notes that 4-methyl-3-nitrobenzenesulfonic acid is 'readily available,' making it a viable alternative when the phenol-based route is constrained by raw material availability or cost. This quantification allows procurement teams to perform build-vs-buy analyses and cost modeling when both starting materials are commercially available.

Drug Intermediate Route Yield
Head-to-head
17% (sulfonic acid route) vs. 37% (phenol route)
Route comparison supports cost modeling for research intermediate supply
Multi-step to cardiotonic intermediate; Russ. J. Org. Chem. 2019
Synthesis yield comparison Drug intermediate Route scouting Sulmazole

Application Scenarios for 4-Methyl-3-nitrobenzenesulfonic Acid


C.I. Sulphur Brown 54 Production

4-Methyl-3-nitrobenzenesulfonic acid is a documented precursor for C.I. Sulphur Brown 54, produced by calcination with 4-methylbenzene-1,3-diamine and sodium polysulfide at 275–280 °C [1]. The target compound's ortho-nitro/para-sulfo configuration is essential for achieving the correct coloristic properties (dark yellow-brown shade with orange-brown precipitation upon dilution). Substitution with the PNT-derived isomer (CAS 121-03-9) would redirect reactivity toward stilbene-type products and fail to yield the sulfur dye chromophore. Procurement specifications should require identity confirmation by HPLC or NMR to exclude the isomeric contaminant.

Reactive Dye Auxiliary and Agrochemical Intermediate Synthesis

The compound functions as a reactive dye auxiliary as documented in the Chen Zhongyuan Chemical Library [1]. The presence of both a sulfonic acid group (for water solubility and fiber binding) and a reducible nitro group (convertible to an amino group for diazotization and coupling) makes it uniquely suited for reactive dye formulations. Its predicted pKa of −1.04 enables controlled salt formation under milder conditions than PTSA (pKa −2.8), reducing the risk of acid-catalyzed side reactions during downstream transformations .

4-Sulfonated Anthranilic Acid Synthesis

US Patent 5,196,573 describes the conversion of o-nitrotoluene-derived sulfonic acids (including 4-methyl-3-nitrobenzenesulfonic acid) to 4-sulfonated anthranilic acids, which are valuable intermediates for copper formazan dyes [1]. The patent notes that prior processes using isolated nitrotoluenesulfonic acids produced 'unsatisfactory yields accompanied by numerous by-products,' motivating an improved integrated process. This historical context highlights the importance of sourcing high-purity 4-methyl-3-nitrobenzenesulfonic acid to minimize byproduct formation in anthranilic acid synthesis.

Alternative Route to Cardiotonic Drug Intermediate

For pharmaceutical intermediate production, 4-methyl-3-nitrobenzenesulfonic acid offers a 'readily available' entry point to 2-methoxy-4-(methylsulfanyl)benzoic acid with a documented total yield of 17% over multiple steps [1]. While the competing 2-methyl-5-nitrophenol route provides a higher yield (37%), the sulfonic acid route may be preferred when phenol supply is disrupted or when the sulfonic acid's higher aqueous solubility simplifies workup procedures [1]. Procurement teams should model total landed cost (including waste treatment and purification) for both routes before committing to volume contracts.

Application
Selection Property
Validation Focus
C.I. Sulphur Brown 54 synthesis
Ortho-nitro/para-sulfo regiochemistry
Isomer identity by HPLC/NMR
Reactive dye auxiliary / agrochemical intermediate
Moderated acidity and reducible nitro group
Salt formation behavior and diazotization coupling reactivity
4-Sulfonated anthranilic acid synthesis
High purity to minimize byproducts
Byproduct profile and yield consistency review
Alternative route to research cardiotonic intermediate
Readily available sulfonic acid entry point
Total yield and cost modeling relative to alternative starting materials
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